N,N-dimethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine
Descripción
N,N-Dimethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine is a pyrimidine derivative characterized by:
- Pyrimidine core: Positions 2, 4, and 6 are substituted.
- Substituents:
- Position 2: N,N-dimethylamine group.
- Position 4: (4-Methylphenyl)sulfanyl (thioether) group.
- Position 6: Trifluoromethyl (-CF₃) group.
- Molecular formula: C₁₄H₁₄F₃N₃S.
- Molecular weight: 329.34 g/mol.
This compound is structurally optimized for enhanced lipophilicity and metabolic stability due to the trifluoromethyl group and aromatic thioether linkage. Its synthetic route likely involves coupling reactions using reagents like EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline), as seen in analogous thioether syntheses .
Propiedades
IUPAC Name |
N,N-dimethyl-4-(4-methylphenyl)sulfanyl-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3S/c1-9-4-6-10(7-5-9)21-12-8-11(14(15,16)17)18-13(19-12)20(2)3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPXPKOFCBIVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC(=C2)C(F)(F)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N,N-Dimethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine, often referred to as DMPT, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H14F3N3S
- Molecular Weight : 313.34 g/mol
- Density : 1.32 g/cm³ (predicted)
- Boiling Point : 413.4 ± 55.0 °C (predicted)
- pKa : 0.65 ± 0.10 (predicted) .
DMPT is hypothesized to exert its biological effects through various pathways, including the inhibition of specific enzymes and modulation of cellular signaling pathways. The trifluoromethyl group is known to enhance lipophilicity, potentially increasing cell membrane permeability and bioavailability.
Antitumor Activity
Recent studies have highlighted the antitumor potential of DMPT. In vitro assays demonstrated that DMPT exhibits significant cytotoxicity against several cancer cell lines, including:
- Human Myelodysplastic Syndrome (SKM-1) : DMPT was shown to induce apoptosis and G1 cell cycle arrest.
- Mechanism : The compound increased the levels of acetylated histones, indicating an influence on histone deacetylase (HDAC) activity .
Enzyme Inhibition
DMPT has been reported to inhibit specific enzymes involved in cancer progression:
- Histone Deacetylases (HDACs) : It demonstrated potent inhibitory activity against class I HDAC isoforms, which are critical in regulating gene expression related to cancer .
Study 1: In Vitro Analysis
A study conducted on SKM-1 cells revealed that DMPT significantly increased the intracellular level of acetyl-histone H3 and P21 while inducing apoptosis. This suggests that DMPT may serve as a promising candidate for further development in cancer therapy.
Study 2: In Vivo Efficacy
In xenograft models involving SKM-1 cells, DMPT exhibited excellent antitumor efficacy when administered orally. Notably, it showed enhanced effectiveness in models with an intact immune system compared to those with thymus deficiencies, indicating a potential immunomodulatory effect .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C14H14F3N3S |
| Molecular Weight | 313.34 g/mol |
| Density | 1.32 g/cm³ |
| Boiling Point | 413.4 ± 55.0 °C |
| pKa | 0.65 ± 0.10 |
Comparación Con Compuestos Similares
Structural Variations and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
Key Observations :
- Trifluoromethyl (-CF₃) : Present in all compounds, this group enhances lipophilicity and resistance to oxidative metabolism.
- Sulfanyl vs.
- Amine Substitutions : N,N-Dimethylamine (target) offers better solubility in organic solvents than primary amines (e.g., -NH₂ in ), while N-ethylamine () balances lipophilicity and hydrogen-bonding capacity.
Crystallographic and Conformational Analysis
- Dihedral Angles : In , dihedral angles between the pyrimidine ring and substituent aryl groups (e.g., 12.8° for phenyl) influence molecular packing and solubility. The target compound’s (4-methylphenyl)sulfanyl group likely adopts a similar conformation, optimizing crystal lattice stability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N-dimethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine, and how can intermediates be optimized for yield?
- Methodology : Begin with a pyrimidine core (e.g., 6-methyl-2-phenylpyrimidine derivatives) and introduce substituents via nucleophilic aromatic substitution or coupling reactions. For example:
- Thioether linkage : React a chlorinated pyrimidine intermediate with 4-methylthiophenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Trifluoromethylation : Use trifluoromethylating agents like TMSCF₃ with Cu(I) catalysis .
- Optimize intermediates via HPLC purification and NMR validation to ensure regioselectivity .
Q. How can the crystal structure and intramolecular interactions of this compound be characterized?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. Key steps:
- Grow crystals via slow evaporation in solvents like DCM/hexane.
- Analyze dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) to confirm planarity .
- Identify weak interactions (C–H⋯O, C–H⋯π) stabilizing the structure .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology :
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes .
- Validate cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for optimizing trifluoromethyl group introduction?
- Methodology :
- Use density functional theory (DFT) to model transition states and identify energy barriers for trifluoromethylation .
- Combine with cheminformatics (e.g., ICReDD’s reaction path search) to prioritize high-yield conditions .
- Validate predictions experimentally using reaction calorimetry to monitor exothermicity .
Q. How to resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
- Methodology :
- Assay standardization : Compare solvent effects (DMSO vs. aqueous buffers) on compound solubility .
- Metabolic stability : Use liver microsome assays to assess if metabolites interfere with activity .
- Structural analogs : Synthesize derivatives (e.g., replacing CF₃ with Cl) to isolate structure-activity relationships .
Q. What strategies mitigate challenges in regioselective functionalization of the pyrimidine ring?
- Methodology :
- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer sulfanyl or CF₃ placement .
- Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions for aryl group insertion at C4 .
- Monitor regiochemistry via ¹H-¹³C HSQC NMR to confirm substitution patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
